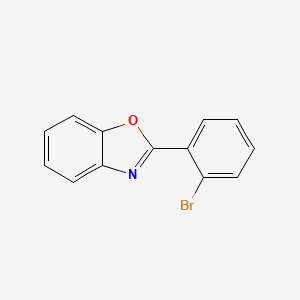

2-(2-Bromophenyl)-1,3-benzoxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromophenyl)-1,3-benzoxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOINCALAKEDML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC3=CC=CC=C3O2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390980 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73552-42-8 | |

| Record name | 2-(2-bromophenyl)-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 2-(2-Bromophenyl)-1,3-benzoxazole: A Privileged Scaffold for Drug Discovery

Abstract: This technical guide provides an in-depth analysis of 2-(2-Bromophenyl)-1,3-benzoxazole, a key heterocyclic intermediate in synthetic and medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust and validated synthetic protocol, and illuminate its strategic importance as a versatile scaffold, particularly in the development of novel anti-inflammatory agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and reactive characteristics of this compound.

Introduction: The Significance of the Benzoxazole Scaffold

The benzoxazole nucleus, an aromatic heterocycle composed of a fused benzene and oxazole ring, is a cornerstone in medicinal chemistry.[1][2] These structures are considered privileged scaffolds because they are capable of interacting with a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][3][4] Benzoxazole derivatives have demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, among others.[1][2][5] Their relative stability, coupled with reactive sites that allow for controlled functionalization, makes them ideal starting points for the synthesis of complex, bioactive molecules.[6]

2-(2-Bromophenyl)-1,3-benzoxazole emerges as a particularly valuable derivative. The presence and position of the bromine atom on the phenyl ring serve as a crucial synthetic handle. This allows for subsequent cross-coupling reactions, such as the Suzuki reaction, providing a direct and efficient pathway to a library of 2-(2-arylphenyl)benzoxazole analogues.[7] This strategic design makes it an essential building block for investigating structure-activity relationships (SAR) in drug discovery campaigns.

Physicochemical and Structural Properties

2-(2-Bromophenyl)-1,3-benzoxazole is an organic compound whose stability is derived from its aromatic character.[8] The fused ring system imparts rigidity, while the bromophenyl group introduces specific steric and electronic properties that influence its reactivity and biological interactions.[8]

Structural and Chemical Identity

The core structure consists of a benzoxazole moiety linked at the 2-position to a phenyl ring, which is substituted with a bromine atom at the ortho position.

-

Molecular Formula: C₁₃H₈BrNO[8]

-

InChI: InChI=1/C13H8BrNO/c14-10-6-2-1-5-9(10)13-15-11-7-3-4-8-12(11)16-13/h1-8H[8]

-

SMILES: c1ccc(c(c1)c1nc2ccccc2o1)Br[8]

Tabulated Physicochemical Data

The following table summarizes the key physical and chemical properties of the title compound. Such data is critical for planning synthetic transformations, purification strategies, and formulation studies.

| Property | Value | Source(s) |

| Molecular Weight | 274.117 g/mol | [9] |

| Appearance | White to light yellow solid | [6] |

| Melting Point | Typically high; related compounds melt >130 °C | [8][9] |

| Solubility | Generally soluble in organic solvents; insoluble in water. | [6][8] |

| Hydrogen Bond Acceptors | 2 | [9] |

| Hydrogen Bond Donors | 0 | [9] |

| Rotatable Bonds | 1 | [9] |

Synthesis and Mechanistic Rationale

The construction of the 2-substituted benzoxazole core is most commonly achieved via the condensation and subsequent cyclization of a 2-aminophenol with a carboxylic acid or its derivative.[10] This approach is reliable, versatile, and utilizes readily available starting materials.

Recommended Synthetic Protocol: Polyphosphoric Acid (PPA) Mediated Cyclocondensation

This protocol describes the synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole from 2-aminophenol and 2-bromobenzoic acid.

Causality Behind Experimental Choices:

-

Reagents: 2-aminophenol provides the backbone for the benzoxazole ring system. 2-bromobenzoic acid serves as the source for the C2 carbon of the oxazole and the attached bromophenyl group.

-

Catalyst/Solvent: Polyphosphoric acid (PPA) is an ideal choice for this reaction. It acts as both a Brønsted acid catalyst to activate the carboxylic acid carbonyl for nucleophilic attack and as a powerful dehydrating agent to drive the final cyclization (aromatization) step by removing water, thus pushing the equilibrium towards the product.

-

Temperature: Elevated temperatures (typically 150-180°C) are necessary to overcome the activation energy for both the initial amidation and the subsequent intramolecular cyclodehydration.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), add 2-aminophenol (1.0 eq) and 2-bromobenzoic acid (1.05 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (approx. 10-15 times the weight of 2-aminophenol) to the flask. The mixture will be a thick slurry.

-

Heating: Immerse the flask in a preheated oil bath at 160°C. Stir the mixture vigorously. The reactants will slowly dissolve as the reaction progresses.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-6 hours.

-

Workup: Allow the reaction mixture to cool to approximately 80-90°C. Very carefully and slowly, pour the viscous mixture onto crushed ice with constant stirring. This will hydrolyze the PPA and precipitate the crude product.

-

Neutralization & Filtration: Slowly neutralize the acidic aqueous slurry with a saturated sodium bicarbonate (NaHCO₃) solution or 10% sodium hydroxide (NaOH) until the pH is ~7-8. The crude product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the pure 2-(2-Bromophenyl)-1,3-benzoxazole.

Self-Validating System (Characterization):

-

¹H NMR: The purified product should be characterized to confirm its structure. Expect complex multiplets in the aromatic region (approx. 7.2-8.2 ppm) corresponding to the eight distinct protons on the two benzene rings.

-

¹³C NMR: Expect a signal for the C2 carbon of the oxazole ring at a characteristic downfield shift (approx. 160-165 ppm) and distinct signals for the other aromatic carbons.

-

Mass Spectrometry: Analysis should confirm the molecular ion peak corresponding to the calculated molecular weight (274.11 g/mol ).

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthetic procedure.

Caption: Synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole via PPA-mediated cyclocondensation.

Applications in Drug Development: A COX-2 Inhibitor Scaffold

The true value of 2-(2-Bromophenyl)-1,3-benzoxazole lies in its utility as a synthetic intermediate. Research has identified the 2-(2-arylphenyl)benzoxazole framework as a novel and selective scaffold for inhibiting the cyclooxygenase-2 (COX-2) enzyme.[7]

Mechanism of Action and Therapeutic Relevance

Inflammation and pain are often mediated by prostaglandins, which are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[7]

Nonsteroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both COX-1 and COX-2 can cause gastrointestinal side effects. Therefore, developing selective COX-2 inhibitors is a major goal in creating safer anti-inflammatory therapies for conditions like rheumatoid arthritis and osteoarthritis.[7]

2-(2-Bromophenyl)-1,3-benzoxazole is the key precursor used to synthesize a variety of 2-(2-arylphenyl)benzoxazoles via Suzuki coupling. These derivatives have been shown to be potent and selective inhibitors of COX-2, with some compounds demonstrating in vivo anti-inflammatory potency comparable or superior to clinically used drugs like celecoxib.[7]

Logical Pathway for Drug Action

The diagram below illustrates the inflammatory cascade and the point of intervention for inhibitors derived from the target compound.

Caption: Inhibition of the COX-2 pathway by 2-(2-arylphenyl)benzoxazole derivatives.

Conclusion

2-(2-Bromophenyl)-1,3-benzoxazole is more than just a stable heterocyclic compound; it is a strategically designed building block for advanced chemical synthesis. Its well-defined structure, predictable reactivity, and robust synthetic accessibility make it an invaluable tool for researchers. Its demonstrated application as a precursor to potent and selective COX-2 inhibitors underscores its importance in modern drug discovery, providing a clear pathway from fundamental chemistry to potentially transformative therapeutic agents.

References

-

Akhila S, et al. Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review. [Link]

-

MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

Frontiers. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

-

PubMed Central (PMC). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. [Link]

-

Wikipedia. Benzoxazole. [Link]

-

World Journal of Pharmaceutical Research. A REVIEW ON BENZOXAZOLE: CHEMISTRY AND PHARMACOLOGICAL PROPERTIES. [Link]

-

Chemchart. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). [Link]

-

Organic Chemistry Portal. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. [Link]

-

PubMed Central (PMC). Benzoxazole derivatives: design, synthesis and biological evaluation. [Link]

-

Biosciences Biotechnology Research Asia. Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. [Link]

-

ResearchGate. Biological activities of benzoxazole and its derivatives. [Link]

-

RSC Publishing. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. [Link]

-

PubMed Central (PMC). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

-

Preprints.org. Review on benzoxazole chemistry and pharmacological potential. [Link]

Sources

- 1. ijrrjournal.com [ijrrjournal.com]

- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. wisdomlib.org [wisdomlib.org]

- 6. Benzoxazole - Wikipedia [en.wikipedia.org]

- 7. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]

- 9. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]

- 10. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03871H [pubs.rsc.org]

A Comprehensive Technical Guide to the Applications of 2-(2-Bromophenyl)-1,3-benzoxazole: A Versatile Synthetic Intermediate

Introduction

The benzoxazole scaffold, a heterocyclic motif composed of a fused benzene and oxazole ring, is a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, planar structure and ability to participate in various non-covalent interactions have made it a privileged core in a multitude of biologically active compounds.[1] Derivatives of benzoxazole are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Within this important class of molecules, 2-(2-Bromophenyl)-1,3-benzoxazole stands out as a particularly valuable synthetic intermediate. The presence of a bromine atom on the adjacent phenyl ring provides a reactive handle for a variety of cross-coupling reactions, allowing for the strategic introduction of molecular diversity.[3][4] This guide provides an in-depth technical overview of the synthesis, key applications, and experimental protocols related to 2-(2-Bromophenyl)-1,3-benzoxazole, with a primary focus on its pivotal role in the development of novel anti-inflammatory agents.

Synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole

The most common and direct route to synthesizing 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a carboxylic acid or its derivative.[5] This process involves an initial acylation of the amino group, followed by an intramolecular cyclization and dehydration to form the stable benzoxazole ring.[5]

Experimental Protocol: Synthesis from 2-Aminophenol and 2-Bromobenzoic Acid

This protocol is based on established methods for benzoxazole synthesis. The causality behind this experimental choice lies in the high efficiency and atom economy of the direct condensation reaction, often facilitated by a dehydrating agent like polyphosphoric acid (PPA) which also acts as a solvent at elevated temperatures.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 2-Aminophenol | Reagent | Sigma-Aldrich |

| 2-Bromobenzoic Acid | Reagent | Alfa Aesar |

| Polyphosphoric Acid (PPA) | 115% | Sigma-Aldrich |

| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Fisher Scientific |

| Ethyl Acetate | ACS Grade | VWR |

| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | VWR |

| Silica Gel | 230-400 mesh | Sigma-Aldrich |

Step-by-Step Methodology

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-aminophenol (1.0 eq) and 2-bromobenzoic acid (1.05 eq).

-

Addition of PPA: Carefully add polyphosphoric acid (approx. 10 times the weight of 2-aminophenol) to the flask. The PPA acts as both a solvent and a condensing agent.

-

Heating: Heat the reaction mixture to 180-200 °C with vigorous stirring. The high temperature is necessary to overcome the activation energy for the dehydration and cyclization steps. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically 4-6 hours), allow the mixture to cool to approximately 80-90 °C. Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8. This will precipitate the crude product. Extract the product with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude 2-(2-Bromophenyl)-1,3-benzoxazole.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure compound.

Application in Medicinal Chemistry: Development of Selective COX-2 Inhibitors

A primary and high-impact application of 2-(2-Bromophenyl)-1,3-benzoxazole is its use as a precursor for a novel class of selective cyclooxygenase-2 (COX-2) inhibitors.[4][6]

Background: COX-1 and COX-2 in Inflammation

Cyclooxygenase (COX) enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] There are two main isoforms: COX-1, which is constitutively expressed and plays a role in gastric protection and platelet aggregation, and COX-2, which is induced during inflammation.[2] Non-steroidal anti-inflammatory drugs (NSAIDs) that non-selectively inhibit both isoforms can cause gastrointestinal side effects. Therefore, the development of selective COX-2 inhibitors is a major goal in anti-inflammatory drug discovery.[1]

2-(2-Bromophenyl)-1,3-benzoxazole as a Versatile Precursor

The bromine atom in 2-(2-Bromophenyl)-1,3-benzoxazole is strategically positioned for palladium-catalyzed cross-coupling reactions, most notably the Suzuki reaction.[4][6] This allows for the efficient synthesis of a diverse library of 2-(2-arylphenyl)benzoxazole derivatives by coupling with various arylboronic acids.[4] This approach enables systematic structure-activity relationship (SAR) studies to optimize COX-2 inhibitory activity and selectivity.

Experimental Protocol: Suzuki Cross-Coupling Reaction

This protocol is a self-validating system as the success of the reaction is easily monitored by TLC and the product can be fully characterized to confirm the formation of the new carbon-carbon bond.

Reagents and Materials

| Reagent/Material | Grade | Supplier |

| 2-(2-Bromophenyl)-1,3-benzoxazole | As synthesized | - |

| Arylboronic Acid | Various | Combi-Blocks |

| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | Catalyst Grade | Strem Chemicals |

| Sodium Carbonate (Na₂CO₃) | Anhydrous | J.T. Baker |

| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |

| Toluene | ACS Grade | VWR |

| Water | Deionized | - |

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2-(2-Bromophenyl)-1,3-benzoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (3 mol %).

-

Solvent Addition: Add a degassed 3:1 mixture of DMF and water. The use of a biphasic solvent system is crucial for the Suzuki coupling mechanism.

-

Heating: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC).

-

Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-(2-arylphenyl)benzoxazole derivative.

Mechanism of COX-2 Inhibition

The selectivity of certain 2-(2-arylphenyl)benzoxazole derivatives for COX-2 over COX-1 is attributed to their ability to access a secondary, polar side pocket present in the active site of COX-2 but not COX-1.[1] This is due to a key amino acid difference: valine in COX-1 is replaced by a smaller isoleucine in COX-2. Molecular docking studies have shown that substituents on the newly introduced aryl ring can form hydrogen bonds with key residues in this side pocket, such as Gln192.[6]

Biological Evaluation Data

The following table summarizes the in vitro and in vivo anti-inflammatory activity of key 2-(2-arylphenyl)benzoxazole derivatives synthesized from 2-(2-Bromophenyl)-1,3-benzoxazole, as reported by Seth, K., et al. (2014).[6][8]

| Compound | R-Group on Phenyl Ring | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | In Vivo % Inhibition of Edema (50 mg/kg) |

| 3g | 4-OCH₃ | >100 | 0.21 | >476 | 59.8 |

| 3n | 4-OH | >100 | 0.09 | >1111 | 61.2 |

| 3o | 3-OH | >100 | 0.15 | >666 | 68.4 |

| Celecoxib | - | 27.5 | 0.095 | 289 | 60.5 |

| Diclofenac | - | 1.2 | 0.35 | 3.4 | 62.1 |

Experimental Protocols for Biological Assays

This assay provides a reliable and high-throughput method for determining the potency and selectivity of potential inhibitors.

Principle: The assay measures the peroxidase activity of COX enzymes. The probe reacts with PGG₂, a product of the cyclooxygenase reaction, to generate a fluorescent product. The inhibition of this fluorescence is proportional to the inhibition of the COX enzyme.

Step-by-Step Methodology

-

Reagent Preparation: Prepare all reagents (COX assay buffer, COX probe, COX cofactor, human recombinant COX-1 or COX-2, arachidonic acid) as per the kit manufacturer's instructions (e.g., Sigma-Aldrich MAK399).

-

Inhibitor Preparation: Dissolve test compounds (e.g., in DMSO) and prepare serial dilutions to determine IC₅₀ values.

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test inhibitor or vehicle control.

-

Pre-incubation: Incubate the plate for 10-15 minutes at 37 °C to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Reading: Immediately begin reading the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound and calculate the IC₅₀ value.

This is a standard and well-established model for evaluating the acute anti-inflammatory activity of compounds.[9][10]

Principle: Subplantar injection of carrageenan induces a reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[11]

Step-by-Step Methodology

-

Animal Acclimatization: Acclimatize male Wistar rats (150-180 g) for at least one week under standard laboratory conditions.

-

Compound Administration: Administer the test compounds (e.g., 50 mg/kg) or vehicle control orally (p.o.) or intraperitoneally (i.p.).

-

Induction of Inflammation: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.[11]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) post-injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Potential Applications in Materials Science

The 2-phenylbenzoxazole core is a well-known fluorophore, and its derivatives are often highly fluorescent in both solution and the solid state.[4][12] The photophysical properties can be tuned by modifying the substitution pattern on the phenyl ring. The 2-(2-Bromophenyl)-1,3-benzoxazole molecule serves as an excellent platform for creating novel fluorescent materials. The bromine atom can be replaced through various cross-coupling reactions (e.g., Sonogashira, Stille, Heck) to introduce different π-conjugated systems, thereby modulating the emission wavelength, quantum yield, and other photophysical properties.

Potential applications include:

-

Fluorescent Probes: Derivatives can be designed to act as sensors for metal ions or other analytes.

-

Organic Light-Emitting Diodes (OLEDs): The high fluorescence quantum yields and thermal stability of some 2-phenylbenzoxazole derivatives make them suitable candidates for emissive materials in OLEDs.[4]

-

Aggregation-Induced Emission (AIE): Strategic design of derivatives can lead to materials that are non-emissive in solution but become highly fluorescent upon aggregation, which is useful for bio-imaging and sensing applications.[4]

Conclusion

2-(2-Bromophenyl)-1,3-benzoxazole is a highly versatile and valuable building block in modern organic synthesis. Its primary utility has been demonstrably established in the field of medicinal chemistry as a key precursor for the development of potent and selective COX-2 inhibitors with significant therapeutic potential for inflammatory diseases. The straightforward and efficient synthetic routes to and from this intermediate, particularly via Suzuki cross-coupling, allow for extensive chemical space exploration. Furthermore, its inherent benzoxazole core suggests a promising future in the rational design of novel fluorescent materials for a range of applications. This guide has provided a comprehensive overview of the synthesis, applications, and detailed experimental methodologies that underscore the importance of 2-(2-Bromophenyl)-1,3-benzoxazole for researchers, scientists, and drug development professionals.

References

-

Seth, K., Garg, S. K., Kumar, R., Purohit, P., Meena, V. S., Goyal, R., Banerjee, U. C., & Chakraborti, A. K. (2014). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 512–516. [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425–1441. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. [Link]

-

Akhila S, et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 334-343. [Link]

-

MDPI. (n.d.). 2-(3-Bromophenyl)imidazo[2,1-b]oxazole. Retrieved from [Link]

-

Sallé, L., et al. (2017). 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence. Photochemical & Photobiological Sciences, 16(6), 830-842. [Link]

-

López-Ruiz, H., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]

-

MDPI. (n.d.). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Retrieved from [Link]

-

Morris, C. J. (2003). Carrageenan-Induced Paw Edema in the Rat and Mouse. In Methods in Molecular Biology (Vol. 225, pp. 115–121). Humana Press. [Link]

-

Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra of Substituted Benzoxazoles. Retrieved from [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2021). Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]

-

Králová, P., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(22), 19501–19513. [Link]

-

Organic Chemistry Portal. (n.d.). Benzoxazole synthesis. Retrieved from [Link]

-

ResearchGate. (1990). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. [Link]

-

Kim, S. H., et al. (2015). Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats. Journal of Inflammation, 12, 5. [Link]

-

MDPI. (n.d.). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. Retrieved from [Link]

-

Seth, K., et al. (2014). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 5(5), 512-516. [Link]

-

Sallé, L., et al. (2020). 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 227, 117586. [Link]

-

MDPI. (n.d.). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride. Retrieved from [Link]

-

Creative Biolabs. (n.d.). Carrageenan Induced Paw Edema Model. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. [Link]

-

de Oliveira, A. M., et al. (2019). Discrimination of Naturally-Occurring 2-Arylbenzofurans as Cyclooxygenase-2 Inhibitors: Insights into the Binding Mode and Enzymatic Inhibitory Activity. Molecules, 24(15), 2799. [Link]

-

New Journal of Chemistry. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

-

The University of Groningen research portal. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. [Link]

- Google Patents. (n.d.). US8178666B2 - 2-aminobenzoxazole process.

-

ResearchGate. (2021). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. [Link]

-

SciSpace. (n.d.). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

-

World's Veterinary Journal. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. [Link]

-

The Royal Society of Chemistry. (n.d.). Copies of 1H, 13C, 19F NMR spectra. Retrieved from [Link]

-

International Journal of Research and Review. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. [Link]

-

PubMed. (2025). Luminescent Properties and Cytotoxic Activity of 2-phenylbenzoxazole Fluorosulfate Derivatives. [Link]

-

López-Ruiz, H., et al. (2015). Crystal structure of 2-(2-aminophenyl)-1,3-benzoxazole. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 2), o98–o99. [Link]

-

Guerrero-Pepinosa, N. Y., et al. (2023). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Research, Society and Development, 12(11), e141121143896. [Link]

Sources

- 1. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. 2-Phenylbenzoxazole derivatives: a family of robust emitters of solid-state fluorescence - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inotiv.com [inotiv.com]

- 11. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 12. 2-Phenylbenzoxazole derivatives as solid-state fluorescence emitters: Influence of steric hindrance and hydrogen bonding on the optical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Bromophenyl)-1,3-benzoxazole (CAS Number: 73552-42-8)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, applications, and safety considerations for 2-(2-Bromophenyl)-1,3-benzoxazole, a versatile heterocyclic compound pivotal in the fields of medicinal chemistry and materials science.

Core Compound Identity and Physicochemical Properties

2-(2-Bromophenyl)-1,3-benzoxazole, identified by CAS number 73552-42-8, is an aromatic organic compound featuring a benzoxazole core substituted with a 2-bromophenyl group.[1] This structural arrangement imparts a unique combination of reactivity and photophysical properties, making it a valuable intermediate in organic synthesis.

The fused benzene and oxazole rings contribute to the molecule's aromaticity and stability, while the bromophenyl group provides a reactive handle for various cross-coupling reactions, enhancing its synthetic utility.[1]

Table 1: Chemical and Physical Properties of 2-(2-Bromophenyl)-1,3-benzoxazole

| Property | Value | Source |

| CAS Number | 73552-42-8 | N/A |

| Molecular Formula | C₁₃H₈BrNO | [2] |

| Molecular Weight | 274.11 g/mol | [2] |

| IUPAC Name | 2-(2-Bromophenyl)-1,3-benzoxazole | N/A |

| Appearance | Typically a solid | [3] |

| Melting Point | High melting point (specific value not consistently reported) | [1] |

| Solubility | Moderate solubility in polar and non-polar organic solvents.[1] | N/A |

The Synthetic Keystone: Preparation of 2-(2-Bromophenyl)-1,3-benzoxazole and its Derivatives

The strategic importance of 2-(2-Bromophenyl)-1,3-benzoxazole lies in its role as a precursor for more complex molecules. A prime example is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate a variety of 2,2'-diaryl benzoxazole derivatives.[4][5]

Representative Synthetic Protocol: Suzuki-Miyaura Cross-Coupling

The following protocol outlines a general procedure for the synthesis of 2-(2'-arylphenyl)benzoxazoles using 2-(2-bromophenyl)benzoxazole as the starting material. This reaction is fundamental to creating a library of derivatives for structure-activity relationship (SAR) studies in drug discovery.[4]

Step-by-Step Methodology:

-

Reaction Setup: In a reaction vessel, combine 2-(2-bromophenyl)benzoxazole (1 equivalent), the desired arylboronic acid (1.5 equivalents), and a suitable base such as potassium carbonate (3 equivalents).

-

Solvent and Catalyst Addition: Add a degassed solvent system, typically a mixture of dioxane and water. To this mixture, add a palladium catalyst, such as Pd₂(dba)₃, and a phosphine ligand.

-

Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at a specified temperature (e.g., 80-100 °C) for a designated period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an aqueous work-up. Extract the product with an organic solvent, dry the organic layer, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 2-(2'-arylphenyl)benzoxazole derivative.

Caption: Suzuki-Miyaura coupling of 2-(2-Bromophenyl)benzoxazole.

Applications in Drug Discovery: A Scaffold for COX-2 Inhibitors

A significant application of 2-(2-Bromophenyl)-1,3-benzoxazole is in the development of novel anti-inflammatory agents. Derivatives synthesized from this starting material have been identified as selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme.[4]

Mechanism of Action: Selective COX-2 Inhibition

COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. While non-selective NSAIDs inhibit both COX-1 and COX-2, selective COX-2 inhibitors are desirable as they are associated with a lower risk of gastrointestinal side effects.

The 2-(2'-arylphenyl)benzoxazole scaffold, derived from 2-(2-bromophenyl)-1,3-benzoxazole, has been shown to fit into the active site of the COX-2 enzyme, leading to its inhibition.[4] Molecular modeling studies suggest that the specific arrangement of the aromatic rings and substituents allows for favorable interactions within the enzyme's binding pocket.[6]

Caption: Workflow for spectroscopic analysis of fluorescent properties.

Hazard and Safety Information

As a brominated aromatic compound, 2-(2-Bromophenyl)-1,3-benzoxazole requires careful handling in a laboratory setting. The following information is based on available data and should be supplemented by a comprehensive risk assessment before use.

GHS Hazard Classification:

-

H315: Causes skin irritation. [2]* H319: Causes serious eye irritation. [2] Table 2: Precautionary Statements

| Code | Precautionary Statement |

| P264 | Wash skin thoroughly after handling. [7] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. [7] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. [2] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [7] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. [2] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. [7] |

Handling and Storage

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. [8]* Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [2][8]

First Aid Measures

-

Skin Contact: Immediately wash with plenty of water. If irritation persists, seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. [8]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

Conclusion

2-(2-Bromophenyl)-1,3-benzoxazole is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its utility as a synthetic intermediate for the development of selective COX-2 inhibitors and its inherent fluorescent properties underscore its versatility. Researchers and scientists should be aware of its potential hazards and adhere to strict safety protocols during its handling and use. This guide serves as a foundational resource to support the informed and safe application of this valuable chemical entity in research and development.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. (2021). International Journal of Pharmaceutical Sciences Review and Research, 70(1), 151-156. [Link]

-

Chemchart. 2-(4-bromophenyl)-1,3-benzoxazole (3164-13-4). [Link]

-

Wikipedia. Benzoxazole. [Link]

-

European Chemicals Agency (ECHA). Substance Information. [Link]

-

Kumar, A., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(11), 1063-1067. [Link]

-

ResearchGate. (2023). Fluorescence Spectra of Benzoxazole Derivatives in the Gas Phase. [Link]

-

Khan, I., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7, 17815. [Link]

-

Singh, P., et al. (2021). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 45(3), 1467-1481. [Link]

-

ResearchGate. Iterative two-step strategy for C2-C4′ linked poly-oxazole synthesis using Suzuki-Miyaura cross-coupling reaction. [Link]

-

Blobaum, A. L., & Marnett, L. J. (2007). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 50(7), 1425-1441. [Link]

-

da Silva, A. C. S., et al. (2022). Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. Biotechnology Research and Innovation Journal, 6(1), e2022001. [Link]

-

ResearchGate. Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. [Link]

-

Rosales-Hernández, M. C., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14, 105. [Link]

-

Chen, C.-Y., et al. (2016). Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. Journal of the Chinese Chemical Society, 63(10), 829-836. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]

-

Khan, I., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13, 14674. [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. [Link]

Sources

- 1. CAS 73552-42-8: 2-(2-bromophenyl)-1,3-benzoxazole [cymitquimica.com]

- 2. 73552-42-8|2-(2-Bromophenyl)benzo[d]oxazole|BLD Pharm [bldpharm.com]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aksci.com [aksci.com]

- 8. fishersci.ie [fishersci.ie]

Literature review on benzoxazole derivatives in medicinal chemistry

An In-Depth Technical Guide to Benzoxazole Derivatives in Medicinal Chemistry

Authored by a Senior Application Scientist

Preamble: The Benzoxazole Core - A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. These "privileged scaffolds" possess the ideal combination of structural rigidity, synthetic accessibility, and the capacity for diverse functionalization, allowing them to interact with a wide array of biological targets. The benzoxazole nucleus, an aromatic organic compound featuring a benzene ring fused to an oxazole ring, is a quintessential example of such a scaffold.[1][2] Its chemical formula is C₇H₅NO, and it is a stable, weakly basic aromatic heterocycle.[1]

The significance of the benzoxazole core extends beyond its favorable chemical properties. It is considered a bioisostere of naturally occurring nucleic bases like guanine and adenine.[2] This structural mimicry facilitates interactions with the polymeric components of biological systems, such as enzymes and receptors, potentially by inhibiting nucleic acid synthesis.[2] This inherent biological relevance, coupled with its synthetic versatility, has established the benzoxazole derivative family as a prolific source of lead compounds across numerous therapeutic areas, including oncology, infectious diseases, and inflammation.[2][3][4]

This technical guide provides an in-depth exploration of the medicinal chemistry of benzoxazole derivatives. We will dissect key synthetic methodologies, analyze structure-activity relationships (SAR) across major pharmacological classes, and present validated experimental protocols and workflows. The focus will be on the causality behind experimental design and the molecular logic that drives the development of potent and selective benzoxazole-based therapeutics.

Part 1: Synthesis of the Benzoxazole Nucleus - Foundational Methodologies

The construction of the benzoxazole core is a well-established field, with several robust methods available to medicinal chemists. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. The most prevalent strategies involve the cyclization of an ortho-aminophenol precursor.

Phillips Condensation: Reaction of o-Aminophenols with Carboxylic Acids

A cornerstone of benzoxazole synthesis is the condensation of o-aminophenols with carboxylic acids or their derivatives (such as acid chlorides or esters). This reaction is typically performed under dehydrating conditions at elevated temperatures. Polyphosphoric acid (PPA) is a common and effective catalyst and solvent for this transformation, driving the reaction towards the cyclized product.[1]

Causality: PPA serves a dual role: it acts as a Brønsted acid to activate the carboxylic acid carbonyl group towards nucleophilic attack by the amino group of the o-aminophenol, and it serves as a powerful dehydrating agent to facilitate the final cyclization step, which involves the elimination of water. The choice of carboxylic acid directly determines the substituent at the critical C2 position of the benzoxazole ring, making this a highly convergent and modular approach for building chemical libraries.

Experimental Protocol: Synthesis of 2-Phenylbenzoxazole via Phillips Condensation

-

Reagent Preparation: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-aminophenol (1.0 eq) and benzoic acid (1.1 eq).

-

Reaction Setup: Carefully add polyphosphoric acid (PPA) (approx. 10 times the weight of 2-aminophenol) to the flask. The PPA acts as both the solvent and the catalyst.

-

Heating: Immerse the flask in a preheated oil bath at 220-250 °C.

-

Monitoring: Stir the reaction mixture vigorously for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% ethyl acetate in hexane).

-

Work-up: After completion, allow the reaction mixture to cool to approximately 100 °C. Carefully and slowly pour the hot mixture into a beaker containing ice-cold water (approx. 500 mL) with constant stirring. A solid precipitate will form.

-

Neutralization & Filtration: Neutralize the aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. Filter the resulting solid precipitate using a Büchner funnel, and wash thoroughly with cold water.

-

Purification: Recrystallize the crude solid from ethanol to yield pure 2-phenylbenzoxazole.

-

Characterization: Confirm the structure of the purified product using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Oxidative Cyclization: Reaction of o-Aminophenols with Aldehydes

An alternative and often milder approach involves the reaction of o-aminophenols with aldehydes. This process first forms a Schiff base intermediate, which then undergoes an oxidative cyclization to afford the benzoxazole ring. Various oxidizing agents can be employed for this second step.

Other Modern Synthetic Routes

Modern organic synthesis has introduced numerous other methods, including transition metal-catalyzed reactions and one-pot procedures, that offer improved efficiency, milder conditions, and broader substrate scope for accessing complex benzoxazole derivatives.[5]

Caption: General workflow for the synthesis of 2-substituted benzoxazoles.

Part 2: Pharmacological Applications and Structure-Activity Relationships (SAR)

The therapeutic potential of benzoxazole derivatives is remarkably broad. Modifications to the core structure, particularly at the C2 and C5 positions, have been shown to fine-tune their biological activity, leading to the development of potent and selective agents for various diseases.[1][2][6]

Anticancer Activity

Benzoxazole derivatives have emerged as a significant class of anticancer agents, acting through diverse mechanisms of action.[3][4]

Mechanism of Action: One prominent mechanism involves the aryl hydrocarbon receptor (AhR). For instance, the anticancer prodrug Phortress is a benzothiazole derivative whose active metabolite is a potent AhR agonist.[7] This activation upregulates the expression of cytochrome P450 enzymes like CYP1A1, leading to anticancer effects.[7] Researchers have successfully applied a bioisosteric replacement strategy, substituting the benzothiazole core with a benzoxazole ring to create new analogues with significant anticancer activity, likely acting through the same pathway.[7] Other benzoxazole derivatives have been shown to inhibit DNA synthesis, induce cell cycle arrest, and trigger apoptosis in cancer cells.[7]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. Benzoxazole derivatives: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Benzoxazole synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Utility of 2-(2-Bromophenyl)-1,3-benzoxazole: A Precursor for Advanced Pharmaceutical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Moiety as a Privileged Scaffold in Medicinal Chemistry

The benzoxazole core is a prominent heterocyclic structure, frequently incorporated into a wide array of biologically active compounds. This scaffold is considered a bioisostere of natural nucleic bases like guanine and adenine, facilitating interactions with biological macromolecules. Consequently, benzoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties. The strategic functionalization of the benzoxazole ring system is therefore a key focus in the development of novel therapeutic agents.

This technical guide focuses on a particularly valuable precursor, 2-(2-Bromophenyl)-1,3-benzoxazole , and its role in the synthesis of innovative compounds with significant therapeutic potential. The presence of a bromine atom on the 2-phenyl substituent offers a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Physicochemical Properties and Synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole

2-(2-Bromophenyl)-1,3-benzoxazole is an aromatic organic compound featuring a benzene ring fused to an oxazole ring, with a bromophenyl group at the 2-position. This structure imparts thermal stability and moderate solubility in common organic solvents. The key reactive site for the synthetic transformations discussed herein is the carbon-bromine bond on the phenyl ring.

Synthesis of the Precursor

The synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole can be achieved through the condensation of 2-aminophenol with a 2-bromobenzoyl derivative. A representative protocol is provided below, based on established methods for benzoxazole synthesis.

Reaction Scheme:

Caption: Synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole.

Detailed Experimental Protocol:

-

Reaction Setup: To a solution of 2-aminophenol (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridine (1.2 eq).

-

Addition of Acyl Chloride: Slowly add a solution of 2-bromobenzoyl chloride (1.1 eq) in anhydrous toluene to the stirred mixture at room temperature.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and filter to remove any solid byproducts.

-

Extraction: Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(2-Bromophenyl)-1,3-benzoxazole.

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Novel Compounds

The bromine atom in 2-(2-Bromophenyl)-1,3-benzoxazole serves as an excellent leaving group in various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Synthesis of 2-(2-Arylphenyl)benzoxazoles

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction has been successfully applied to 2-(2-Bromophenyl)-1,3-benzoxazole to synthesize a series of 2-(2-arylphenyl)benzoxazoles, which have shown promise as selective cyclooxygenase-2 (COX-2) inhibitors with potent anti-inflammatory activity.

Reaction Workflow:

Caption: Suzuki-Miyaura Coupling Workflow.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling:

-

Reaction Setup: In a round-bottom flask, combine 2-(2-Bromophenyl)-1,3-benzoxazole (1.0 eq), the desired arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

-

Solvent and Catalyst Addition: Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). Degas the mixture with argon or nitrogen for 15-20 minutes.

-

Catalyst Loading: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the reaction mixture.

-

Reaction Conditions: Heat the mixture to reflux and stir vigorously for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the 2-(2-arylphenyl)benzoxazole product.

Table 1: Examples of 2-(2-Arylphenyl)benzoxazoles Synthesized via Suzuki-Miyaura Coupling

| Entry | Arylboronic Acid | Product | Yield (%) |

| 1 | Phenylboronic acid | 2-(Biphenyl-2-yl)-1,3-benzoxazole | 85 |

| 2 | 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-2-yl)-1,3-benzoxazole | 82 |

| 3 | 4-Fluorophenylboronic acid | 2-(4'-Fluorobiphenyl-2-yl)-1,3-benzoxazole | 88 |

| 4 | 3-Thienylboronic acid | 2-(2-(Thiophen-3-yl)phenyl)-1,3-benzoxazole | 75 |

Yields are representative and may vary based on specific reaction conditions.

Heck Coupling: Synthesis of Alkenyl-Substituted Benzoxazoles

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, providing a route to substituted alkenes. This can be applied to 2-(2-Bromophenyl)-1,3-benzoxazole to introduce alkenyl moieties.

General Reaction Scheme:

Caption: Heck Coupling of 2-(2-Bromophenyl)-1,3-benzoxazole.

Representative Experimental Protocol for Heck Coupling:

-

Reaction Setup: Combine 2-(2-Bromophenyl)-1,3-benzoxazole (1.0 eq), the alkene (1.5 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq) in a sealed tube.

-

Solvent and Base: Add a polar aprotic solvent such as DMF or DMA, followed by a base like triethylamine (Et₃N, 2.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C for 12-24 hours.

-

Work-up and Purification: After cooling, dilute the mixture with water and extract with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Sonogashira Coupling: Synthesis of Alkynyl-Substituted Benzoxazoles

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. This reaction can be used to introduce alkynyl functionalities onto the 2-phenylbenzoxazole scaffold.

Mechanistic Overview:

Caption: Simplified Catalytic Cycles in Sonogashira Coupling.

Representative Experimental Protocol for Sonogashira Coupling:

-

Reaction Setup: To a solution of 2-(2-Bromophenyl)-1,3-benzoxazole (1.0 eq) in a suitable solvent like THF or DMF, add the terminal alkyne (1.2 eq), copper(I) iodide (CuI, 0.02 eq), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01 eq).

-

Base Addition: Add a base, typically an amine like triethylamine or diisopropylamine, to the reaction mixture.

-

Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

-

Work-up and Purification: Upon completion, filter the reaction mixture through celite to remove the catalyst. The filtrate is then subjected to an aqueous work-up, followed by extraction, drying, and purification by column chromatography.

Applications in Drug Discovery: Targeting Inflammation

As previously mentioned, derivatives of 2-(2-Bromophenyl)-1,3-benzoxazole have shown significant potential as anti-inflammatory agents. The 2-(2-arylphenyl)benzoxazole scaffold has been identified as a novel and selective inhibitor of COX-2. The selectivity for COX-2 over COX-1 is a critical attribute for modern anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects. The ability to readily synthesize a diverse library of these compounds using the Suzuki-Miyaura coupling of 2-(2-Bromophenyl)-1,3-benzoxazole makes this precursor highly valuable for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Safety Considerations

As with all halogenated organic compounds, 2-(2-Bromophenyl)-1,3-benzoxazole should be handled with appropriate safety precautions. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including gloves and safety glasses. Consult the material safety data sheet (MSDS) for detailed information on handling, storage, and disposal.

Conclusion

2-(2-Bromophenyl)-1,3-benzoxazole is a strategically important precursor in the synthesis of novel and complex organic molecules. Its utility is primarily derived from the presence of a reactive bromine atom that readily participates in a variety of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This has been effectively demonstrated in the synthesis of 2-(2-arylphenyl)benzoxazoles, a class of compounds with promising selective COX-2 inhibitory activity. The accessibility of this precursor and the versatility of its subsequent chemical transformations make it a valuable tool for researchers and professionals in the field of drug discovery and medicinal chemistry.

References

-

El-Faham, A., et al. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(11), 18266-18281. [Link]

-

Akhila, S., et al. (2022). Chemistry and Pharmacological Exploration of Benzoxazole Derivatives. International Journal of Research and Review, 9(12), 335-344. [Link]

-

The Royal Society of Chemistry. VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. [Link]

-

Journal of Basic and Applied Research in Biomedicine. (2018). 255 Green Synthesis, Biological Evaluation of Novel Benzoxazole Derivatives. [Link]

-

World Journal of Pharmaceutical Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

-

Jakše, R., et al. (2005). H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Magnetic Resonance in Chemistry, 43(8), 651-655. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

PubMed. (2014). Palladium-catalyzed heck coupling reaction of aryl bromides in aqueous media using tetrahydropyrimidinium salts as carbene ligands. [Link]

-

Organic Chemistry Portal. Benzoxazole synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2021). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments. [Link]

-

ResearchGate. Selected examples of coupling of benzoxazole with (hetero)aryl bromides in DEC. [Link]

-

Sci-Hub. (2016). Palladium-free Sonogashira-type cross-coupling reaction of bromoisoxazolines or N-alkoxyimidoyl bromides and alkynes. [Link]

-

University of Groningen Research Portal. (1979). Carbon-13 nuclear magnetic resonance spectra of oxazoles. [Link]

-

Kamal, A., et al. (2013). 2-(2-Arylphenyl)benzoxazole As a Novel Anti-Inflammatory Scaffold: Synthesis and Biological Evaluation. ACS Medicinal Chemistry Letters, 4(12), 1152-1157. [Link]

-

Arkivoc. (2010). Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. [Link]

-

Sciforum. (2023). Suzuki-Miyaura Cross-Coupling for Synthesis of Key Intermedi-Ates of Ketoprofen and Bifonazole Analogues. [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]

-

ResearchGate. A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. [Link]

-

PubMed. (2014). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

-

ResearchGate. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. [Link]

-

SciSpace. (1979). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

ResearchGate. Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. [Link]

-

Preprints.org. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

-

PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. [Link]

An In-depth Technical Guide to the Potential Biological Interactions of 2-(2-Bromophenyl)-1,3-benzoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzoxazole Scaffold and the Significance of 2-(2-Bromophenyl)-1,3-benzoxazole

The benzoxazole nucleus, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a vast spectrum of pharmacological activities.[1] These activities include anticancer, anti-inflammatory, antimicrobial, and antiviral properties, making the benzoxazole scaffold a privileged structure in drug discovery.[2][3] The versatility of this scaffold allows for extensive functionalization, particularly at the 2-position, which can significantly modulate its biological effects.[4]

This guide focuses on a specific, strategically important derivative: 2-(2-Bromophenyl)-1,3-benzoxazole . This compound is not only a subject of interest for its intrinsic chemical properties but, more critically, serves as a pivotal precursor in the synthesis of advanced therapeutic agents. The presence of a bromine atom on the phenyl ring at the 2-position provides a reactive handle for chemical modifications, most notably for palladium-catalyzed cross-coupling reactions like the Suzuki coupling.[5] This chemical tractability has positioned 2-(2-Bromophenyl)-1,3-benzoxazole as a key intermediate in the development of targeted therapies.

This document will provide an in-depth exploration of the synthesis, known biological context, and potential biological interactions of 2-(2-Bromophenyl)-1,3-benzoxazole. It will further detail the experimental protocols necessary for its investigation, offering a comprehensive resource for researchers in the field.

Chemical Profile and Synthesis

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₃H₈BrNO | [6] |

| Molecular Weight | 274.117 g/mol | [7] |

| Appearance | Solid | - |

| Melting Point | 136.09 °C (Predicted) | [7] |

| Boiling Point | 371.62 °C (Predicted) | [7] |

| Water Solubility | 4.2423 mg/L (Predicted) | [7] |

The fused benzene and oxazole rings confer aromaticity and stability to the molecule, while the bromophenyl group enhances its reactivity and solubility in organic solvents.[6]

Synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole

The most common and efficient method for synthesizing 2-arylbenzoxazoles is the condensation reaction between a 2-aminophenol and an aromatic aldehyde.[8][9]

Reaction Scheme:

Caption: General synthesis of 2-(2-Bromophenyl)-1,3-benzoxazole.

Detailed Experimental Protocol:

This protocol is based on established methods for the synthesis of 2-arylbenzoxazoles.[8][10]

-

Reaction Setup: In a round-bottom flask, dissolve 2-aminophenol (1 equivalent) and 2-bromobenzaldehyde (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).

-

Catalyst/Oxidant Addition: Introduce an oxidant to facilitate the cyclization. Elemental sulfur (S₈) in the presence of a catalytic amount of a base like sodium sulfide (Na₂S) has been shown to be effective and environmentally benign.[10]

-

Reaction Conditions: Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Primary Potential Biological Interaction: Inhibition of Cyclooxygenase-2 (COX-2)

While direct biological studies on 2-(2-Bromophenyl)-1,3-benzoxazole are limited, its principal role as a synthetic precursor provides a strong indication of its potential biological interactions. It is a key intermediate in the synthesis of a novel class of 2-(2-arylphenyl)benzoxazoles, which have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[5]

The Rationale: From Precursor to Potent Inhibitor

The COX enzymes (COX-1 and COX-2) are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid to prostaglandins.[5] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its levels are elevated during inflammation.[5] Therefore, selective inhibition of COX-2 is a key strategy for developing anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.

The 2-(2-bromophenyl) moiety in the parent compound is a synthetic handle. Through a Suzuki coupling reaction, the bromine atom is replaced with various aryl groups, leading to the formation of 2-(2-arylphenyl)benzoxazoles.[5] This structural modification is crucial for achieving high-affinity binding to the active site of the COX-2 enzyme.

Workflow for Developing COX-2 Inhibitors:

Caption: Drug development workflow starting from the topic compound.

Experimental Protocol: In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and established methodologies for assessing COX-2 inhibition.[11][12]

-

Preparation of Reagents:

-

Prepare a reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-2 enzyme in the reaction buffer.

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a fluorometric probe solution.

-

Dissolve 2-(2-Bromophenyl)-1,3-benzoxazole and its synthesized derivatives in a suitable solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to determine IC₅₀ values.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the reaction buffer, a COX cofactor solution, and the fluorometric probe.

-

Add 10 µL of the test compound dilutions (or vehicle control for 100% activity).

-

Add the COX-2 enzyme solution to all wells except the background control.

-

Pre-incubate the plate at 37°C for 10 minutes. This allows the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding the arachidonic acid substrate to all wells.

-

Immediately begin kinetic fluorescence measurement (e.g., Ex/Em = 535/587 nm) at 25°C for 10 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC₅₀ value.

-

Secondary Potential Biological Interactions: Antimicrobial and Cytotoxic Activity

While the primary focus for derivatives of 2-(2-Bromophenyl)-1,3-benzoxazole has been anti-inflammatory activity, the broader benzoxazole class is known for its antimicrobial and anticancer properties.[4][13]

Antimicrobial Potential

A study on N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a direct derivative of the topic compound, demonstrated moderate antibacterial activity against both Gram-positive and Gram-negative bacteria. Molecular docking studies from this research suggested that the compound might exert its effect by inhibiting the GyrB complex, a subunit of DNA gyrase, which is essential for bacterial DNA replication. This finding suggests that 2-(2-Bromophenyl)-1,3-benzoxazole itself could be a valuable scaffold for developing novel antibacterial agents.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of various benzoxazole derivatives against human cancer cell lines are well-documented.[13] For instance, a closely related compound, 5-amino-2-[p-bromophenyl]-benzoxazole, has shown dose-dependent cytotoxic effects against MCF-7 and MDA-MB breast cancer cell lines, with IC₅₀ values in the nanomolar range.[13] This activity was linked to the induction of apoptosis.[13]

Given these findings, it is plausible that 2-(2-Bromophenyl)-1,3-benzoxazole could exhibit some level of cytotoxicity. A foundational experiment to assess this potential is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[2]

-

Cell Culture:

-

Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions (e.g., 37°C, 5% CO₂).

-

Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-(2-Bromophenyl)-1,3-benzoxazole in DMSO.

-

Create a series of dilutions of the compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours).

-

-

MTT Addition and Incubation:

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

-

Formazan Solubilization and Measurement:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to determine the IC₅₀ value.

-

Conclusion and Future Directions

2-(2-Bromophenyl)-1,3-benzoxazole is a compound of significant interest, primarily due to its role as a versatile synthetic intermediate in the development of potent and selective COX-2 inhibitors. The bromine atom at the 2-position of the phenyl ring is not just a structural feature but a key functional group that enables the strategic diversification of the benzoxazole scaffold through reactions like the Suzuki coupling. This has led to the creation of derivatives with promising anti-inflammatory properties.

While direct evidence of the biological activity of 2-(2-Bromophenyl)-1,3-benzoxazole is not yet abundant in the literature, the known antimicrobial and cytotoxic activities of closely related brominated benzoxazoles suggest that further investigation is warranted. Researchers are encouraged to evaluate the intrinsic anti-inflammatory, antimicrobial, and cytotoxic properties of this core molecule, as it may serve as a valuable baseline and could possess un-discovered activities itself.